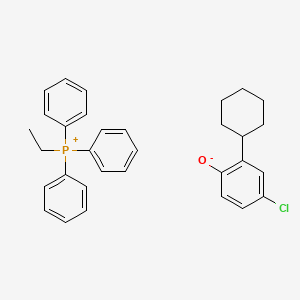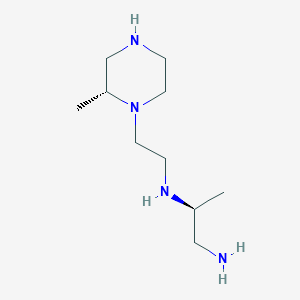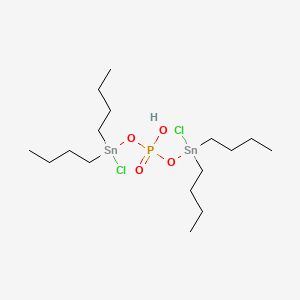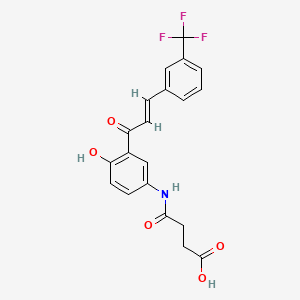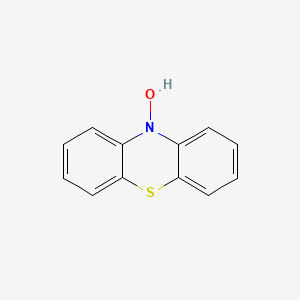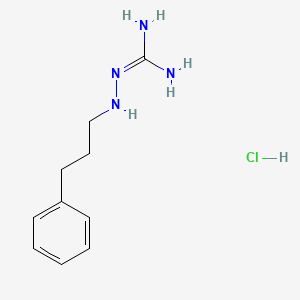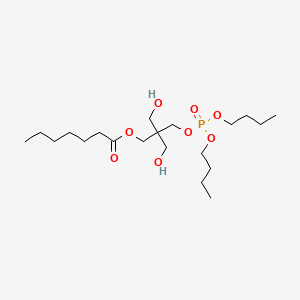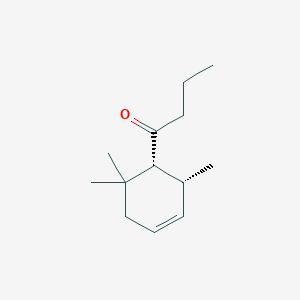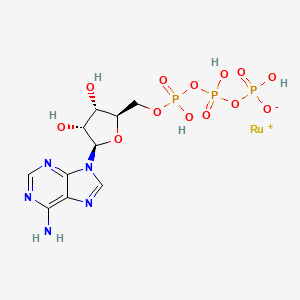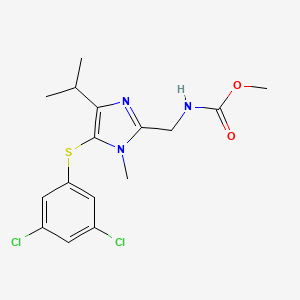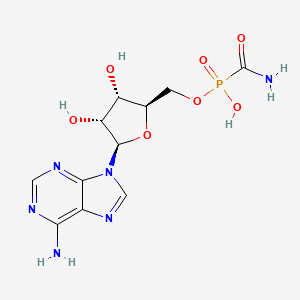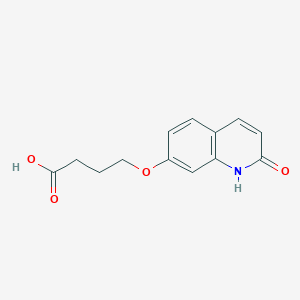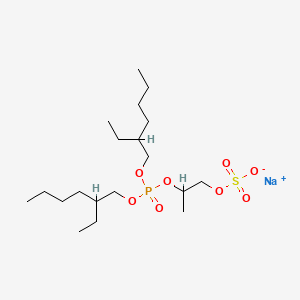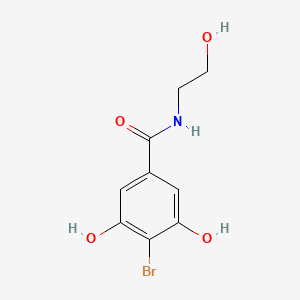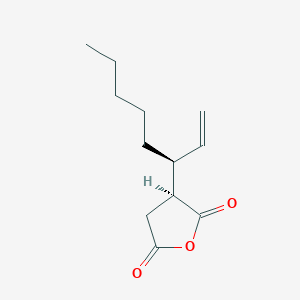
2,5-Furandione, dihydro-3-(pentapropenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, dihydro-3-(pentapropenyl)- is a chemical compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . . This compound is part of the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
The synthesis of 2,5-Furandione, dihydro-3-(pentapropenyl)- involves several steps. One common method includes the reaction of maleic anhydride with pentapropenyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
2,5-Furandione, dihydro-3-(pentapropenyl)- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and substituted furans .
Scientific Research Applications
2,5-Furandione, dihydro-3-(pentapropenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-(pentapropenyl)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biochemical processes . Its effects are mediated through the modulation of signaling pathways, such as those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
2,5-Furandione, dihydro-3-(pentapropenyl)- can be compared with other similar compounds, such as:
2,5-Furandione, dihydro-3-methyl-: This compound has a similar furan ring structure but with a methyl group instead of a pentapropenyl group.
2,5-Furandione, dihydro-3-(tetrapropenyl)-: This compound has a tetrapropenyl group, making it structurally similar but with different chemical properties.
2,5-Furandione, dihydro-3,4-diphenyl-: This compound contains two phenyl groups, which significantly alter its reactivity and applications compared to 2,5-Furandione, dihydro-3-(pentapropenyl)-.
The uniqueness of 2,5-Furandione, dihydro-3-(pentapropenyl)- lies in its specific pentapropenyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
78683-74-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S)-3-[(3S)-oct-1-en-3-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C12H18O3/c1-3-5-6-7-9(4-2)10-8-11(13)15-12(10)14/h4,9-10H,2-3,5-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
RYNKSPIWLXKJHG-ZJUUUORDSA-N |
Isomeric SMILES |
CCCCC[C@@H](C=C)[C@@H]1CC(=O)OC1=O |
Canonical SMILES |
CCCCCC(C=C)C1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


